![molecular formula C17H17Cl2N3O B252632 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-nicotinamide](/img/structure/B252632.png)
2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-nicotinamide
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Overview
Description
2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-nicotinamide, also known as CCPPN, is a chemical compound that has been extensively researched for its potential applications in the field of medicine. This compound has shown promising results in various scientific studies, particularly in the areas of cancer treatment and drug development.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-nicotinamide involves the inhibition of several cellular pathways that are involved in cancer cell growth and survival. 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-nicotinamide has been shown to inhibit the activity of several enzymes that are involved in DNA replication and repair, leading to the death of cancer cells.
Biochemical and Physiological Effects:
2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-nicotinamide has been shown to have a variety of biochemical and physiological effects on cells. Studies have shown that 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-nicotinamide can induce cell cycle arrest, inhibit cell migration and invasion, and reduce the production of reactive oxygen species (ROS) in cells. Additionally, 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-nicotinamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-nicotinamide in lab experiments is its ability to selectively target cancer cells, while leaving healthy cells unaffected. This makes it a promising candidate for the development of new cancer therapies. However, one limitation of using 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-nicotinamide is its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research and development of 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-nicotinamide. One potential area of research is the development of new drug delivery systems that can improve the solubility and bioavailability of 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-nicotinamide in vivo. Additionally, further studies are needed to investigate the potential use of 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-nicotinamide in the treatment of other diseases, such as inflammatory bowel disease and neurodegenerative disorders. Finally, more research is needed to fully understand the mechanisms of action of 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-nicotinamide and its potential interactions with other drugs and compounds.
Synthesis Methods
The synthesis of 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-nicotinamide involves several steps, including the reaction of 2-chloronicotinoyl chloride with 3-chloro-4-piperidin-1-yl aniline in the presence of a base, followed by the addition of a chlorinating agent. The resulting product is then purified using column chromatography to obtain pure 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-nicotinamide.
Scientific Research Applications
2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-nicotinamide has been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells. Studies have shown that 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-nicotinamide can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for the development of new cancer therapies.
properties
Product Name |
2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-nicotinamide |
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Molecular Formula |
C17H17Cl2N3O |
Molecular Weight |
350.2 g/mol |
IUPAC Name |
2-chloro-N-(3-chloro-4-piperidin-1-ylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C17H17Cl2N3O/c18-14-11-12(6-7-15(14)22-9-2-1-3-10-22)21-17(23)13-5-4-8-20-16(13)19/h4-8,11H,1-3,9-10H2,(H,21,23) |
InChI Key |
VGCWTQGUDWVHSB-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=C(N=CC=C3)Cl)Cl |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=C(N=CC=C3)Cl)Cl |
solubility |
2.5 [ug/mL] |
Origin of Product |
United States |
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